molecular formula C21H19N3O5 B4010326 1-[(4-NITROANILINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE

1-[(4-NITROANILINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE

Cat. No.: B4010326
M. Wt: 393.4 g/mol
InChI Key: QMFMUGUBJRNCJL-UHFFFAOYSA-N
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Description

1-[(4-NITROANILINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both nitroaniline and quinoline moieties suggests that it may exhibit interesting chemical and biological properties.

Preparation Methods

The synthesis of 1-[(4-NITROANILINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Nitroaniline Group: The nitroaniline moiety can be introduced through nitration of aniline followed by reduction to form 4-nitroaniline.

    Coupling Reactions: The final step involves coupling the quinoline derivative with the nitroaniline derivative using reagents like carbonyldiimidazole (CDI) to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .

Chemical Reactions Analysis

1-[(4-NITROANILINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the quinoline ring, using reagents like halogens or sulfonic acids.

Common reagents and conditions for these reactions include strong acids or bases, catalysts like palladium or platinum, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[(4-NITROANILINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-NITROANILINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The nitroaniline group may undergo redox reactions within cells, generating reactive oxygen species that can induce cellular damage and apoptosis .

Comparison with Similar Compounds

Similar compounds to 1-[(4-NITROANILINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE include:

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Nitroquinoline: Another compound with both nitro and quinoline groups, used in various chemical applications.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties not found in other similar compounds .

Properties

IUPAC Name

[1-(4-nitroanilino)-1-oxobutan-2-yl] 2-methylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-3-19(20(25)23-14-8-10-15(11-9-14)24(27)28)29-21(26)17-12-13(2)22-18-7-5-4-6-16(17)18/h4-12,19H,3H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFMUGUBJRNCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C2=CC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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